Methyl 4-formyl-3-methylbenzoate
Overview
Description
Methyl 4-formyl-3-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a methyl ester group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4,5-dihydro-6-methyl-3(2H)pyridazinone with this compound in the presence of potassium hydroxide in ethanol at 70°C for one hour. The reaction mixture is then acidified with hydrochloric acid under ice-cooling .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 4-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-carboxy-3-methylbenzoic acid.
Reduction: 4-hydroxymethyl-3-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents and drug intermediates.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-formyl-3-methylbenzoate involves its reactivity due to the presence of the formyl and ester groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions. These functional groups make the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-hydroxy-3-methylbenzoate: Similar structure but has a hydroxyl group instead of a formyl group.
Methyl 4-cyano-3-methylbenzoate: Similar structure but has a cyano group instead of a formyl group.
Uniqueness: Methyl 4-formyl-3-methylbenzoate is unique due to the presence of both a formyl group and a methyl ester group on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Properties
IUPAC Name |
methyl 4-formyl-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDZGHTWTJZPSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249696 | |
Record name | Benzoic acid, 4-formyl-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24078-24-8 | |
Record name | Benzoic acid, 4-formyl-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24078-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-formyl-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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